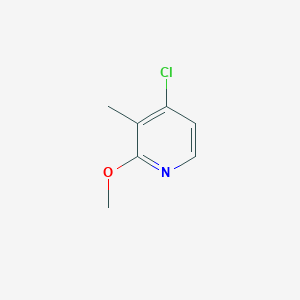
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is a chemical compound that belongs to the class of halogenated heterocyclic compounds It is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a pyridine ring, along with a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate typically involves the chlorination of 4-pyridinemethanol followed by the introduction of the methanesulfonate group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group in 2,6-Dichloro-4-pyridinemethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a less halogenated pyridine derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,6-Dichloro-4-pyridinecarboxylic acid.
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chlorine atoms and the methanesulfonate group can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
2,6-Dichloro-4-pyridinemethanol: Lacks the methanesulfonate group but shares similar chemical properties.
4-Pyridinemethanol: Lacks the chlorine atoms and the methanesulfonate group, making it less reactive.
2,6-Dichloropyridine: Lacks the hydroxymethyl and methanesulfonate groups, making it a simpler halogenated pyridine.
Uniqueness: 2,6-Dichloro-4-pyridinemethanol 4-methanesulfonate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the methanesulfonate group allows for versatile applications in various fields.
属性
分子式 |
C7H7Cl2NO3S |
|---|---|
分子量 |
256.11 g/mol |
IUPAC 名称 |
(2,6-dichloropyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI 键 |
ZUJJFICKMYEINT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=CC(=NC(=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


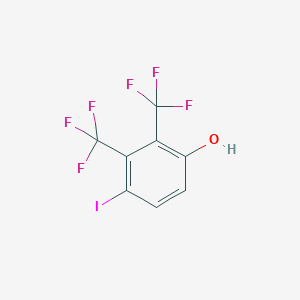

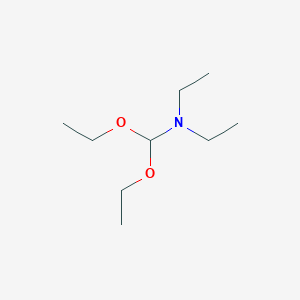
![2-[3-(2-nitrophenoxy)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13983327.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13983343.png)
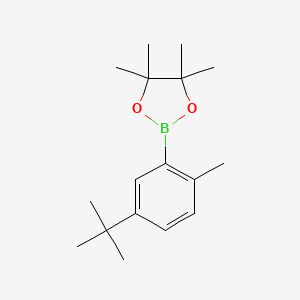
![7-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13983369.png)
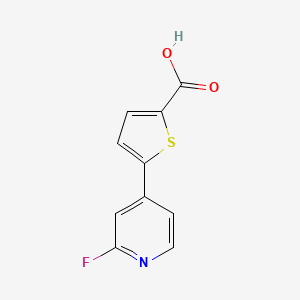
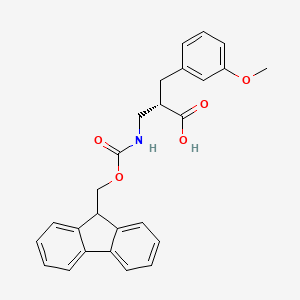
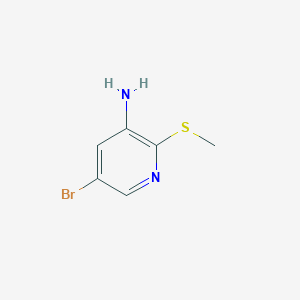
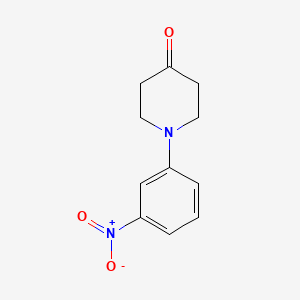
![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)
